molecular formula C7H12O3 B3027857 (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate CAS No. 1416444-91-1

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Cat. No.: B3027857
CAS No.: 1416444-91-1
M. Wt: 144.17
InChI Key: VXLNSAWLGBKTEO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 3-cyclopropyl-2-hydroxypropanoate is an organic compound with the molecular formula C7H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate typically involves the esterification of 3-cyclopropyl-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can significantly enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-2-oxopropanoate or 3-cyclopropyl-2-carboxypropanoate.

    Reduction: Formation of 3-cyclopropyl-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-cyclopropyl-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclopropyl-2-hydroxypropanoate: The racemic mixture of the compound.

    Ethyl 3-cyclopropyl-2-hydroxypropanoate: An ethyl ester analog.

    3-cyclopropyl-2-hydroxypropanoic acid: The corresponding carboxylic acid.

Uniqueness

®-Methyl 3-cyclopropyl-2-hydroxypropanoate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral analogs. The specific three-dimensional arrangement of atoms in the ®-enantiomer can lead to selective interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R)-3-cyclopropyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNSAWLGBKTEO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190994
Record name Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416444-91-1
Record name Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416444-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.